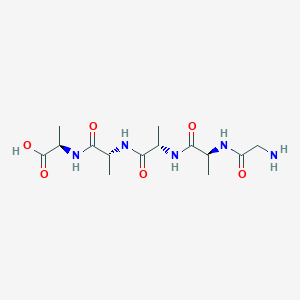

Gly-L-Ala-L-Ala-D-Ala-D-Ala

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gly-L-Ala-L-Ala-D-Ala-D-Ala is a pentapeptide that consists of one glycyl, two L-alanyl and two D-alanyl residues coupled in sequence.

Aplicaciones Científicas De Investigación

Applications in Medical Imaging

One of the most promising applications of Gly-L-Ala-L-Ala-D-Ala-D-Ala is in the development of radiotracers for positron emission tomography (PET) imaging. Research has shown that derivatives of D-alanine can be used to create radiotracers that specifically target bacterial infections.

Case Study: d-[11C]Ala as a Radiotracer

- Study Focus : The use of d-[11C]alanine as a PET radiotracer demonstrated high sensitivity to various human pathogens.

- Findings : In vivo studies indicated that d-[11C]ala accumulated significantly in infected tissues compared to non-infected controls, providing a clear distinction between living bacteria and sterile inflammation .

- Clinical Implications : This specificity allows for more accurate diagnosis and monitoring of bacterial infections, particularly in challenging cases like pneumonia caused by Pseudomonas aeruginosa and vertebral discitis-osteomyelitis .

Immunomodulatory Effects

This compound also plays a role in modulating immune responses. Studies have investigated how D-alanine-ended peptidoglycan precursors influence immune reactions.

Case Study: Immunomodulatory Responses in Probiotics

- Organism Studied : Lactobacillus plantarum was modified to overexpress D-alanine ligase.

- Results : The modified strains exhibited altered sensitivity to antibiotics and enhanced immunomodulatory capabilities, suggesting that D-alanine plays a critical role in probiotic efficacy and immune modulation .

- Significance : Understanding these mechanisms can lead to improved probiotic formulations aimed at enhancing gut health and immune function.

Synthesis and Chemical Properties

The chemical properties of this compound facilitate its use in various biochemical applications. Its synthesis involves asymmetric methods that yield high purity, making it suitable for both research and clinical applications.

Propiedades

Número CAS |

53093-86-0 |

|---|---|

Fórmula molecular |

C14H25N5O6 |

Peso molecular |

359.38 g/mol |

Nombre IUPAC |

(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C14H25N5O6/c1-6(16-10(20)5-15)11(21)17-7(2)12(22)18-8(3)13(23)19-9(4)14(24)25/h6-9H,5,15H2,1-4H3,(H,16,20)(H,17,21)(H,18,22)(H,19,23)(H,24,25)/t6-,7-,8+,9+/m0/s1 |

Clave InChI |

KFAHJBXSCMRXIA-RBXMUDONSA-N |

SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)CN |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)NC(=O)CN |

SMILES canónico |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)CN |

Secuencia |

GAAAA |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.